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Compound of Interest

Compound Name: Enduracidin

Cat. No.: B576705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic methodologies developed for the

total synthesis of the potent antibiotic Enduracidin and its structurally related derivatives. The

core of Enduracidin's structure features the unique and synthetically challenging amino acid,

enduracididine. This guide is intended to serve as a comprehensive resource, offering detailed

experimental protocols and comparative data to aid in the design and execution of synthetic

strategies toward this important class of molecules.

Introduction to Enduracidin and its Significance
Enduracidin is a lipodepsipeptide antibiotic that exhibits potent activity against a range of

Gram-positive bacteria. Its unique structural architecture, particularly the presence of the non-

proteinogenic amino acid L-allo-enduracididine, has made it a compelling target for synthetic

chemists. The total synthesis of Enduracidin and its analogues is crucial for several reasons:

Structure-Activity Relationship (SAR) Studies: Access to synthetic analogues allows for the

systematic modification of the molecule to probe the pharmacophore and optimize its

antibacterial activity, pharmacokinetic properties, and toxicity profile.

Development of Novel Antibiotics: The synthetic frameworks can be adapted to create novel

derivatives with improved efficacy against drug-resistant bacterial strains.
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Validation of Proposed Structures: Total synthesis provides the ultimate confirmation of the

stereochemical and constitutional assignment of the natural product.

This document will detail several key synthetic approaches to enduracididine, the core

component of Enduracidin, as well as strategies for the assembly of the complete macrocyclic

structure and its derivatives.

Synthetic Strategies for the Enduracididine Core
The synthesis of the cyclic guanidinium-containing amino acid, enduracididine, is a cornerstone

of any total synthesis of Enduracidin. Several distinct and innovative strategies have been

reported, each with its own set of advantages and challenges.

Diastereoselective Synthesis from L-Histidine (Shiba et
al.)
One of the earliest approaches, reported by Shiba and colleagues in 1975, utilizes L-

methylhistidine as a chiral starting material.[1] This strategy leverages the existing stereocenter

of the natural amino acid to establish the desired stereochemistry in the final product.

Logical Workflow for Shiba's Synthesis:
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Caption: Synthetic pathway for L-Enduracididine starting from L-Methylhistidine.
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Experimental Protocol: Key Steps in Shiba's Synthesis

Bamberger Cleavage of N-in-methyl-L-histidine: The starting material is treated with a

suitable acylating agent, such as n-butyryl chloride, to effect the cleavage of the imidazole

ring.

Reduction and Deprotection: The resulting unsaturated intermediate is subjected to catalytic

hydrogenation to reduce the double bond, followed by removal of the n-butyryl protecting

groups to yield a lactam.

Guanidinylation and Cyclization: The lactam is opened under basic conditions, and the free

amine is treated with a guanylating agent. The final cyclization to form the cyclic guanidine is

achieved by treatment with anhydrous hydrogen fluoride.[1]

Rhodium-Catalyzed C-H Amination (Du Bois et al.)
A more contemporary approach developed by Du Bois and coworkers employs a powerful

rhodium-catalyzed C-H amination reaction to construct the cyclic sulfonamide precursor to

enduracididine.[2] This method offers a convergent and efficient route to the core structure.

Experimental Workflow for Du Bois's Synthesis:
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Caption: Rhodium-catalyzed synthesis of Enduracididine diastereomers.
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Experimental Protocol: Rhodium-Catalyzed C-H Amination

Reaction Setup: To a solution of protected (±)-allylglycine in a suitable solvent such as

isopropyl acetate, add MgO, BocNHS(O)2NH2, and the rhodium catalyst (Rh2(esp)2).

Oxidant Addition: Add a solution of PhI(OAc)2 in isopropyl acetate dropwise to the reaction

mixture.

Rearrangement: After completion of the amination, add sodium iodide (NaI) to facilitate the

rearrangement of the intermediate aziridine to the cyclic sulfonamide.

Purification: The resulting mixture of diastereomeric cyclic sulfonamides is purified by column

chromatography.

Elaboration: The separated diastereomers are then individually converted to the

corresponding protected enduracididine and allo-enduracididine through a sequence of

deprotection and guanidinylation steps.

Quantitative Data for Du Bois's Synthesis of (±)-Enduracididine and (±)-allo-Enduracididine

Step
Reagents and
Conditions

Product Yield (%)

Rh-catalyzed C-H

Amination/Rearrange

ment

BocNHS(O)2NH2,

MgO, Rh2(esp)2,

PhI(OAc)2, i-PrOAc,

then NaI

Cyclic Sulfonamide

Diastereomers
56

Global Deprotection

Not specified in detail

in the provided

abstract

(±)-Enduracididine &

(±)-allo-

Enduracididine

6 (overall from

allylglycine)

Synthesis of L-allo-Enduracididine for Teixobactin (Ling
et al. and Payne et al.)
The discovery of teixobactin, which contains L-allo-enduracididine, spurred the development of

efficient synthetic routes to this specific diastereomer. The synthesis reported in the patent by
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Ling et al. and subsequently utilized by Payne et al. in the total synthesis of teixobactin starts

from protected aspartic acid.[1][2]

Synthetic Pathway to Protected L-allo-Enduracididine:
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Caption: Synthesis of the protected L-allo-Enduracididine building block for Teixobactin

synthesis.

Experimental Protocol: Key Steps in L-allo-Enduracididine Synthesis

Formation of the Nitro Alcohol: Protected aspartic acid is converted in two steps to a key

nitro alcohol intermediate, following a protocol established by Rudolph et al.[1]

Conversion to the Cyclic Guanidine: The nitro alcohol is then transformed into Boc-protected

L-allo-enduracididine using procedures detailed in the patent by Ling et al.[1]

Protecting Group Exchange: For solid-phase peptide synthesis (SPPS), the Boc protecting

group is exchanged for an Fmoc group. This building block is then ready for incorporation

into the peptide chain.

Quantitative Data for the Synthesis of Protected L-allo-Enduracididine

Step Starting Material Product Overall Yield (%)

Multi-step Synthesis
Protected Aspartic

Acid

Fmoc-protected L-

allo-Enduracididine
17

Total Synthesis of Enduracidin Derivatives
The strategies for synthesizing the enduracididine core are then integrated into the total

synthesis of larger, more complex molecules like the mannopeptimycin aglycone and

teixobactin.

Synthesis of Mannopeptimycin Aglycone (Doi et al.)
The total synthesis of the mannopeptimycin aglycone, which contains a β-

hydroxyenduracididine residue, was reported by Doi and coworkers.[3] Their strategy involved

the synthesis of key protected amino acid building blocks followed by peptide couplings and

macrocyclization.

Retrosynthetic Analysis of Mannopeptimycin Aglycone:
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Caption: Retrosynthetic approach to the Mannopeptimycin aglycone.

Total Synthesis of Teixobactin via SPPS (Payne et al.)
Payne and colleagues achieved the total synthesis of teixobactin using a solid-phase peptide

synthesis (SPPS) approach.[2] This strategy involved the sequential coupling of protected

amino acids, including the key Fmoc-protected L-allo-enduracididine, onto a solid support.

Experimental Workflow for Teixobactin Synthesis:
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Caption: Solid-phase peptide synthesis (SPPS) workflow for Teixobactin.
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Experimental Protocol: Solid-Phase Synthesis of Teixobactin

Resin Preparation and First Amino Acid Coupling: The synthesis begins with the coupling of

Fmoc-D-Thr(TES)-OH to HMPB-NovaPEG resin.

Peptide Chain Elongation: The linear peptide chain is assembled through sequential cycles

of Fmoc deprotection and coupling of the subsequent protected amino acids.

Key Fragment Couplings: The synthesis involves the esterification with Alloc-Ile-OH and the

crucial coupling of the pre-synthesized Fmoc-protected L-allo-enduracididine building block.

Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the

solid support, and all protecting groups are removed in a single step using a cleavage

cocktail.

Purification: The crude teixobactin is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Synthesis of Enduracidin Derivatives
The development of synthetic routes to the core structures of Enduracidin has enabled the

preparation of various derivatives to explore their biological activities.

Synthesis of β-Hydroxyenduracididine Derivatives
(Oberthür et al. and Cheng et al.)
The synthesis of derivatives of β-hydroxyenduracididine, a component of the

mannopeptimycins, has been reported by several groups. Oberthür and colleagues developed

a route starting from diacetone D-glucose to access azide derivatives of β-

hydroxyenduracididine.[1] Cheng and coworkers reported the synthesis of an N-mannosyl-D-β-

hydroxyenduracididine derivative, starting from silylated serinol.[1]

Quantitative Data for the Synthesis of a β-Hydroxyenduracididine Derivative by Cheng et al.
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Step
Reagents and
Conditions

Product Yield (%)

Guanidinylation and

Cyclization

Isothiourea, Mesyl

Chloride
Cyclic Guanidine 70

Conclusion
The total synthesis of Enduracidin and its derivatives represents a significant achievement in

organic chemistry, showcasing the power of modern synthetic methods to construct complex

natural products. The strategies outlined in this document, from the pioneering work of Shiba to

the contemporary approaches of Du Bois, Payne, and others, provide a valuable toolkit for

researchers in the field of antibiotic drug discovery. The detailed protocols and comparative

data presented herein are intended to facilitate further research in this area, ultimately

contributing to the development of new and effective antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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